molecular formula C21H27N3O B14300383 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile CAS No. 120777-82-4

5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile

Cat. No.: B14300383
CAS No.: 120777-82-4
M. Wt: 337.5 g/mol
InChI Key: NGRFOASSUAWCEO-UHFFFAOYSA-N
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Description

5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a phenyl group that has a decyloxy chain and a cyano group. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products .

Preparation Methods

The synthesis of 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-(decyloxy)benzaldehyde with suitable pyrazine derivatives can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity .

Chemical Reactions Analysis

5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the development of organic materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivative .

Comparison with Similar Compounds

5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile can be compared with other pyrazine derivatives, such as:

This compound’s unique combination of substituents makes it a valuable scaffold for developing new molecules with specific properties and applications.

Properties

CAS No.

120777-82-4

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

5-(4-decoxyphenyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C21H27N3O/c1-2-3-4-5-6-7-8-9-14-25-20-12-10-18(11-13-20)21-17-23-19(15-22)16-24-21/h10-13,16-17H,2-9,14H2,1H3

InChI Key

NGRFOASSUAWCEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(N=C2)C#N

Origin of Product

United States

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